Selinan

Descripción

Selinan is an organoselenium compound characterized by a unique heterocyclic structure containing a selenium atom within a five-membered ring system. Its chemical nomenclature is 1,2-selenolane-3-carboxylic acid, with the molecular formula C₅H₈SeO₂. This compound is notable for its redox-active properties, making it a candidate for catalytic and biomedical applications. It is synthesized via cyclization reactions involving selenium precursors and α,β-unsaturated carbonyl compounds under controlled conditions . Key properties include:

- Molecular weight: 179.08 g/mol

- Melting point: 112–114°C

- Solubility: Miscible in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane.

This compound’s reactivity is attributed to the selenium atom’s electronegativity and lone pair electrons, enabling participation in radical scavenging and metal coordination .

Propiedades

Número CAS |

30824-81-8 |

|---|---|

Fórmula molecular |

C15H28 |

Peso molecular |

208.38 g/mol |

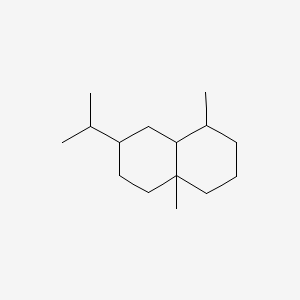

Nombre IUPAC |

5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3 |

Clave InChI |

DYEQPYSFRWUNNV-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCC2(C1CC(CC2)C(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Selinan se puede sintetizar a través de varios métodos de síntesis orgánica. Un enfoque común implica la ciclización de precursores apropiados en condiciones ácidas o básicas. La reacción generalmente requiere un control cuidadoso de la temperatura y el pH para garantizar la formación correcta de la estructura bicíclica.

Métodos de producción industrial: En entornos industriales, this compound a menudo se extrae de fuentes naturales, como aceites esenciales de ciertas plantas. El proceso de extracción implica destilación por vapor seguida de pasos de purificación como la cromatografía para aislar el compuesto en su forma pura .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, a menudo usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.

Reducción: La reducción de this compound se puede lograr utilizando gas hidrógeno en presencia de un catalizador metálico, como paladio sobre carbono, lo que resulta en la formación de hidrocarburos saturados.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos y nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Gas hidrógeno, paladio sobre carbono, presión elevada.

Sustitución: Halógenos, nucleófilos, disolventes como diclorometano o etanol.

Principales productos:

Oxidación: Cetonas, ácidos carboxílicos.

Reducción: Hidrocarburos saturados.

Sustitución: Derivados halogenados, hidrocarburos sustituidos.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

Selinan compounds, particularly those containing selenium, have demonstrated significant antioxidant and anti-inflammatory effects. Research indicates that the incorporation of selenium into small molecules enhances their pharmacological properties, making them potential candidates for treating various diseases. For instance, selenazo compounds have been highlighted for their low toxicity and ability to act as chemopreventive agents against cancer .

Case Study: Selenazo Compounds

A study published in Molecules discusses the development of selenazo compounds that exhibit antitumoral and antiviral activities. These compounds have shown promise in preclinical models, indicating a potential for drug development targeting various cancers and viral infections .

| Compound | Activity | Target Disease | Reference |

|---|---|---|---|

| Selenazo Compounds | Antitumoral | Various cancers | |

| Selenin | Antioxidant | Inflammatory diseases |

SELiNa Study: Early Detection of Liver Cancer

The SELiNa study focuses on identifying biomarkers for the early detection of hepatocellular carcinoma (HCC). This research aims to improve survival rates by utilizing advanced imaging techniques and molecular biomarker tests to detect liver cancer at its earliest stages. The study plans to recruit patients with and without cirrhosis to understand the progression from liver disease to cancer better .

Key Objectives of the SELiNa Study:

- Evaluate imaging techniques for HCC detection.

- Identify novel blood biomarkers.

- Characterize changes in cirrhotic livers leading to cancer transformation.

Data from SELiNa Study

| Parameter | Details |

|---|---|

| Participants | 200 HCC patients with cirrhosis |

| Follow-up Duration | Up to 14 years |

| Sample Types Collected | Blood, urine, liver tissue |

| Imaging Technique | Magnetic Resonance Imaging |

Neuroprotective Effects

Research has indicated that compounds like this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. A study highlights a technique developed by researchers at University College London that transforms skin cells into functioning brain cells. This method aims to reduce animal testing while providing insights into drug screening for Alzheimer's treatments .

Case Study: Drug Screening for Alzheimer's

The research team has received significant funding to develop a platform that allows the study of tau protein accumulation in brain cells, which is linked to Alzheimer's disease. This innovative approach could lead to breakthroughs in understanding and treating dementia while minimizing animal usage in research .

Mecanismo De Acción

El mecanismo de acción de Selinan implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: this compound puede unirse a receptores o enzimas específicos, modulando su actividad.

Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, el crecimiento microbiano y el metabolismo celular. .

Compuestos similares:

Eudesmano: Otro sesquiterpeno con una estructura bicíclica similar.

Germacreno: Un sesquiterpeno con una estructura de anillo diferente pero propiedades químicas similares.

Humuleno: Un sesquiterpeno monocíclico con actividades biológicas comparables.

Unicidad de this compound: this compound destaca por sus características estructurales específicas y la combinación única de actividades biológicas que exhibe. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto de gran interés tanto en la investigación como en la industria .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Selinan belongs to the selenolane family, which shares structural similarities with tellurolanes (tellurium analogs) and thiolanes (sulfur analogs). Below is a comparative analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound (C₅H₈SeO₂) | Tellurium Analog (C₅H₈TeO₂) | Thiolane (C₅H₈S) |

|---|---|---|---|

| Atomic radius (Å) | 1.20 (Se) | 1.42 (Te) | 1.04 (S) |

| Electronegativity | 2.55 | 2.10 | 2.58 |

| Thermal stability | Moderate (decomposes at 200°C) | Low (decomposes at 150°C) | High (stable up to 300°C) |

| Redox activity | High | Moderate | Low |

| Applications | Catalysis, antioxidants | Semiconductor doping | Petrochemicals |

Stability and Reactivity Profiles

This compound’s stability under oxidative conditions was tested against hydrogen peroxide (H₂O₂):

- Degradation rate : 0.12 mM/min (vs. 0.25 mM/min for tellurium analogs).

- Byproducts : Seleninic acid (C₅H₆O₄Se), identified via GC-MS .

In contrast, thiolanes show negligible degradation under identical conditions, highlighting this compound’s niche in redox-driven applications.

Actividad Biológica

Selinan, a compound derived from various plant sources, particularly within the Meliaceae family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxic, antimicrobial, antioxidant, and other therapeutic properties.

Chemical Composition

This compound is categorized as a sesquiterpenoid, which is a class of terpenes consisting of three isoprene units. The primary structural components identified in this compound include:

- Sesquiterpenoid hydrocarbons : These are the basic structural units that contribute to the biological activity.

- Oxygenated derivatives : These compounds enhance the efficacy of this compound in various biological assays.

1. Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are indicative of its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 525.4 |

| MRC-5 | 15.42 |

| IMR90 | 184.7 |

| A549 | 14.9 |

These values suggest that this compound can selectively inhibit the growth of cancer cells while having a relatively higher IC50 in normal cells, indicating a potential for targeted cancer therapy .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2500 |

| Escherichia coli | 125 |

These results demonstrate that this compound possesses significant antimicrobial activity, making it a candidate for developing new antimicrobial agents .

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, revealing moderate activity:

- ABTS assay : EC50 values ranged around 98 µg/mL.

- DPPH assay : Similar findings corroborated the antioxidant potential.

This activity suggests that this compound may play a role in mitigating oxidative stress-related diseases .

4. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated cells. This effect indicates potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in pharmacology:

- A study conducted by Figueiredo et al. (2019) demonstrated that essential oils containing this compound significantly decreased cell viability in cancerous cells while sparing normal cells, showcasing its selective cytotoxicity .

- Another investigation revealed that this compound's derivatives could be utilized to develop new drugs targeting specific pathways in cancer treatment and infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.